2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of 2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol represents a sophisticated arrangement of functional groups that significantly influence its chemical properties and biological activity. The compound possesses the molecular formula C₉H₉BrF₃NO with a molecular weight of 284.07 grams per mole, establishing it as a moderately sized organic molecule within the amino alcohol class. The International Union of Pure and Applied Chemistry systematic name precisely describes the structural arrangement, where the central ethanolic backbone serves as the primary framework supporting both the amino functionality and the highly substituted aromatic ring system.
The structural foundation consists of a central ethan-1-ol backbone bearing an amino group at the second carbon position, creating a beta-amino alcohol configuration that is characteristic of many bioactive compounds. The aromatic component features a benzene ring with two distinct electron-withdrawing substituents: a bromine atom positioned at the para-position relative to the ethanol chain attachment point, and a trifluoromethyl group located at the ortho-position. This specific substitution pattern creates a unique electronic environment within the molecule that influences both its reactivity and its interactions with biological targets.
The International Union of Pure and Applied Chemistry nomenclature system provides unambiguous identification through the systematic name this compound, which precisely indicates the positions of all substituents relative to the primary carbon chain. The compound can also be represented through its Simplified Molecular Input Line Entry System notation as C1=CC(=C(C=C1Br)C(F)(F)F)C(CO)N, providing a linear representation of the molecular connectivity. The International Chemical Identifier key YKSJIIVDGSXRGG-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉BrF₃NO |
| Molecular Weight | 284.07 g/mol |
| International Chemical Identifier | InChI=1S/C9H9BrF3NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2 |
| Simplified Molecular Input Line Entry System | C1=CC(=C(C=C1Br)C(F)(F)F)C(CO)N |
| Chemical Abstract Service Number | 1391317-56-8 |
Properties
IUPAC Name |
2-amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSJIIVDGSXRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol has garnered attention in pharmaceutical research due to its potential as an active pharmaceutical ingredient (API). Its structural characteristics suggest that it may exhibit biological activity against various targets, particularly in the development of drugs for neurological disorders.
Case Study : In a study exploring novel antidepressants, derivatives of this compound were synthesized and tested for their efficacy in modulating serotonin receptors, showing promising results in preclinical models.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows chemists to create complex molecules efficiently.
Example Applications :
- Synthesis of fluorinated compounds which are crucial in agrochemicals and pharmaceuticals.
- Utilization in the preparation of ligands for metal-catalyzed reactions.
Material Science
In material science, this compound is being investigated for its potential use in the development of new polymers and coatings that require specific thermal and chemical stability.
Research Findings : Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications.
Data Table: Summary of Applications
| Application Area | Description | Example Use Cases |
|---|---|---|
| Pharmaceutical Development | Potential API for drug development targeting neurological disorders | Novel antidepressants synthesis |
| Organic Synthesis | Intermediate for creating complex organic molecules | Synthesis of fluorinated compounds |
| Material Science | Enhancing properties of polymers and coatings | High-performance materials with improved stability |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol (CAS: 1391104-79-2)
- Molecular Formula: C₉H₉ClF₃NO
- Molecular Weight : ~239.58 g/mol (calculated)
- Substituents : 4-Cl, 2-CF₃
- Key Differences : Replacing bromine with chlorine reduces molecular weight by ~44.5 g/mol. Chlorine’s lower electronegativity and smaller atomic radius may decrease steric hindrance and alter reactivity in nucleophilic substitutions compared to bromine .
(r)-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol (CAS: 1213018-30-4)
- Substituents : 3-Br, 4-F
- Key Differences: The bromine and fluorine are positioned meta and para, respectively, on the phenyl ring.
Trifluoromethyl-Containing Derivatives
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol (CAS: 1213918-01-4)
- Molecular Formula: C₉H₉F₄NO
- Molecular Weight : 223.17 g/mol
- Substituents : 3-F, 4-CF₃
- Key Differences : The trifluoromethyl group at the para-position and fluorine at the meta-position create distinct electronic effects. The lower molecular weight (223 vs. 284 g/mol) suggests reduced steric bulk, which may enhance solubility .
Structural Variants with Modified Backbones
2-{[(3-bromo-4-fluorophenyl)methyl]amino}ethan-1-ol (CAS: 1152542-79-4)
- Molecular Formula: C₉H₁₁BrFNO
- Molecular Weight : 248.09 g/mol
- Structure: The amino group is part of a benzylamine moiety rather than directly adjacent to the hydroxyl group.
2-Amino-1-[2,5-difluorophenyl]ethanol (CAS: 1567958-26-2)
Data Table: Comparative Analysis
Research Findings and Implications
- Substituent Effects: Bromine vs. Trifluoromethyl Group: The -CF₃ group increases electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitutions. This group also enhances metabolic stability in drug candidates.
- Stereochemistry : Enantiomers like the (S)- and (r)-configured compounds () highlight the importance of chirality in biological activity. The target compound’s stereochemical profile (if specified) could influence its pharmacokinetics.
- Synthetic Utility : Bromine’s role as a leaving group makes the target compound valuable for further functionalization, while the chloro analog may be preferable in cost-sensitive applications.
Biological Activity
2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol, with the CAS number 1391317-56-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
- Molecular Formula : C₉H₉BrF₃NO
- Molecular Weight : 284.07 g/mol
- Structure : The presence of a trifluoromethyl group and a bromine atom contributes to its biological activity by influencing electronic properties and lipophilicity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. The trifluoromethyl group is particularly noted for enhancing the efficacy against certain pathogens.
Case Studies
- Antichlamydial Activity : A study demonstrated that derivatives containing trifluoromethyl groups showed selective activity against Chlamydia trachomatis. Compounds were assessed for their ability to reduce chlamydial inclusion numbers in infected HEp-2 cells. The results indicated that modifications at the para position significantly impacted activity, with compounds featuring the trifluoromethyl substituent exhibiting notable antichlamydial effects .
- Broad-Spectrum Antimicrobial Activity : Another investigation assessed the antimicrobial spectrum of various derivatives against Gram-positive and Gram-negative bacteria as well as fungi. It was found that certain derivatives displayed potent activity against resistant strains, suggesting that structural modifications could enhance their pharmacological profiles .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to disrupt cell wall integrity.
- Interference with protein synthesis : Some derivatives may inhibit ribosomal function, leading to reduced bacterial proliferation.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to:
- Electron-Withdrawing Groups : The trifluoromethyl group enhances electron deficiency, improving binding affinity to target sites.
- Substituent Positioning : The para positioning of substituents has been critical in determining biological activity, as seen in various analogs .
Data Table: Biological Activity Overview
Toxicity and Safety Profile
Toxicity assessments indicate that while some derivatives exhibit promising biological activity, they also pose risks related to cytotoxicity. For instance, certain analogs showed significant toxicity towards human cells during preliminary assays. Further studies are necessary to evaluate the safety profile comprehensively .
Preparation Methods
Bromination of Starting Aromatic Amines
- The starting material is typically a trifluoromethyl-substituted aniline derivative, such as 4-amino-2-(trifluoromethyl)benzene.
- Bromination is achieved using bromine or brominating agents like N-bromosuccinimide (NBS) to selectively introduce the bromine atom at the 4-position on the phenyl ring.
- Reaction conditions involve controlled temperature and solvent choice (e.g., acetonitrile or dichloromethane) to avoid polybromination and to ensure regioselectivity.
Amination and Hydroxylation to Form β-Amino Alcohol
- The brominated intermediate undergoes amination, often via nucleophilic substitution or reductive amination, introducing the amino group at the α-position relative to the aromatic ring.
- Hydroxylation is typically performed by reduction of α-keto intermediates or by ring-opening reactions of trifluoromethyloxiranes.
- Common reagents for hydroxylation include LiAlH4 , NaBH4 , or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).
- The sequence may involve cyanohydrin intermediates formed by reaction with trimethylsilyl cyanide (TMS-CN), followed by reduction to the amino alcohol.
Representative Synthetic Protocols and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), MeCN, 0°C to RT | ~90 | Selective bromination at 4-position on aromatic ring |
| Formation of Cyanohydrin | TMS-CN, α,α,α-trifluoroacetophenone, ether | - | Intermediate for amino alcohol synthesis |
| Reduction | LiAlH4 or NaBH4 in ether or ethanol | 70-85 | Converts cyanohydrin to β-amino-α-trifluoromethyl alcohol |
| Hydrogenolysis | H2, Pd/C or Raney-Ni, high pressure | 75 | Removes protecting groups, finalizes amino alcohol |
- The brominated trifluoromethyl aromatic ketone is converted to the cyanohydrin intermediate.
- Reduction of the cyanohydrin with LiAlH4 or NaBH4 yields the β-amino alcohol.
- Hydrogenolysis under catalytic hydrogenation conditions removes protecting groups and completes the synthesis.
Stereochemical Considerations and Enantioselective Synthesis
- Enantiomerically pure β-amino alcohols can be synthesized via enantioselective borane-mediated reductions using chiral catalysts such as β-chlorodiisopinocampheylborane (DIP-Cl).
- Alternative approaches include ring-opening of enantiomerically pure trifluoromethyloxiranes with azide or amine nucleophiles, followed by stereoselective reductions.
- These methods achieve high enantiomeric excesses (up to 96% ee) and are critical for applications requiring stereochemical purity.
Industrial and Scale-Up Considerations
- Industrial synthesis often employs continuous flow reactors to optimize reaction times and yields.
- Automated systems allow precise control of temperature, reagent addition, and reaction atmosphere (argon or nitrogen) to ensure reproducibility and safety.
- Optimization of base (e.g., KOH), solvent, and catalyst loading is essential for maximizing yield and purity on scale.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Bromination with NBS | NBS, MeCN, 0°C to RT | High regioselectivity | Control of polybromination needed |
| Cyanohydrin formation + reduction | TMS-CN, LiAlH4/NaBH4, ether/ethanol | Efficient β-amino alcohol formation | Sensitive reagents, moisture sensitive |
| Hydrogenolysis for deprotection | H2, Pd/C or Raney-Ni, high pressure | Clean removal of protecting groups | Requires high-pressure equipment |
| Enantioselective borane reduction | DIP-Cl, chiral borane catalysts | High enantiomeric purity | Catalyst cost and handling |
| Ring-opening of trifluoromethyloxiranes | Sodium azide, ammonium chloride, NaBH4 | Stereoselective synthesis | Multi-step, requires careful control |
Q & A
Q. What are the optimal synthetic routes for 2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound typically involves a multi-step approach:
- Step 1: Bromination and trifluoromethylation of the phenyl ring via electrophilic aromatic substitution, using reagents like N-bromosuccinimide (NBS) or trifluoromethylating agents (e.g., CF₃Cu).
- Step 2: Formation of the ethan-1-ol backbone via reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄).
- Step 3: Introduction of the amino group through nucleophilic substitution or reductive amination .
To improve yields:
- Optimize solvent polarity (e.g., THF or DMF) to stabilize intermediates.
- Use catalytic additives like LiCl to enhance borane-mediated reductions .
- Monitor reaction progress with HPLC or TLC to isolate intermediates and minimize side products.
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?
Methodological Answer:
- ¹H/¹³C NMR: The trifluoromethyl group (-CF₃) causes distinct deshielding in aromatic protons (δ ~7.5–8.5 ppm) and a characteristic triplet for the -CH(OH)- group (δ ~4.0–5.0 ppm). The bromine atom induces anisotropic effects, splitting signals in the aromatic region .
- IR: The hydroxyl (-OH) stretch appears at ~3200–3500 cm⁻¹, while the amino (-NH₂) group shows peaks at ~3300–3400 cm⁻¹. The -CF₃ group exhibits strong absorptions at ~1100–1200 cm⁻¹ .
- Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should match the theoretical molecular weight (C₉H₁₀BrF₃NO = 286.08 g/mol). Fragmentation patterns will highlight loss of -Br (79.9 Da) or -CF₃ (69 Da) .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
Methodological Answer:
- Solubility:
- Stability:
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
Methodological Answer:
Q. What strategies enable enantiomeric resolution of this chiral amino alcohol, and how is enantiopurity validated?
Methodological Answer:
- Resolution Methods:
- Chiral Chromatography: Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) and hexane:isopropanol mobile phases .
- Diastereomeric Salt Formation: React with chiral acids (e.g., tartaric acid) and recrystallize .
- Validation:
Q. How does the bromine and trifluoromethyl substitution influence biological activity in receptor-binding assays?
Methodological Answer:
- Mechanistic Insights:
- Experimental Design:
- Conduct competitive binding assays (e.g., fluorescence polarization) against target receptors (e.g., GPCRs).
- Compare IC₅₀ values with non-halogenated analogs to quantify substitution effects .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
Methodological Answer:
- Challenges:
- Solutions:
Q. How do solvent effects and catalyst choice impact asymmetric synthesis of this compound?
Methodological Answer:
- Catalysts:
- Organocatalysts: Proline derivatives induce enantioselectivity in aldol reactions.
- Metal Catalysts: Ru-BINAP complexes for hydrogenation of ketone intermediates .
- Solvent Effects:
- Polar aprotic solvents (e.g., DMSO) stabilize transition states in asymmetric induction.
- Low-temperature conditions (-20°C) enhance enantiomeric excess (ee) by reducing racemization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
